methyl (3-{(Z)-[1-(4-chlorobenzyl)-2-hydroxy-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with an imidazolidinone ring and a chlorophenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Imidazolidinone Ring: The imidazolidinone ring can be introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.
Final Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions .
Chemical Reactions Analysis
METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases such as cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound in biological research to study its effects on different biological pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology to investigate its interactions with biomolecules and to develop new chemical probes for studying biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The imidazolidinone ring and chlorophenyl group may contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Imidazolidinone Derivatives: Compounds containing the imidazolidinone ring, such as thiazolidinediones, are known for their antidiabetic and anti-inflammatory properties.
Chlorophenyl Derivatives: Compounds like chlorpheniramine and chlorpromazine contain the chlorophenyl group and are used as antihistamines and antipsychotics, respectively.
The uniqueness of METHYL 2-(3-{[(4Z)-1-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE lies in its combination of these structural features, which may result in distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H18ClN3O4 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 2-[3-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C22H18ClN3O4/c1-30-20(27)13-25-12-15(17-4-2-3-5-19(17)25)10-18-21(28)26(22(29)24-18)11-14-6-8-16(23)9-7-14/h2-10,12H,11,13H2,1H3,(H,24,29)/b18-10- |
InChI Key |
COCJPTVVIBFCSQ-ZDLGFXPLSA-N |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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